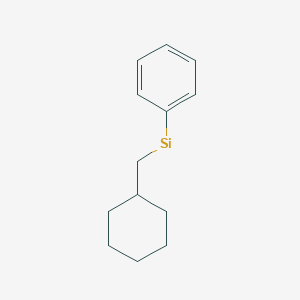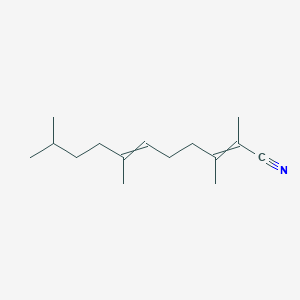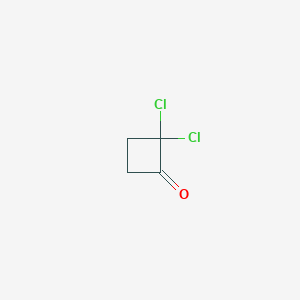
2,2-Dichlorocyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorocyclobutan-1-one is an organic compound with the molecular formula C4H4Cl2O. It belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the cyclobutanone ring. Due to its unique structure, this compound exhibits interesting chemical properties and reactivity, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,2-Dichlorocyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction typically occurs between an alkene and a dichloroketene under controlled conditions. The reaction is facilitated by the presence of a catalyst, such as a Lewis acid, which helps in the formation of the cyclobutane ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dichlorocyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorocyclobutanecarboxylic acid.
Reduction: Formation of 2,2-dichlorocyclobutanol.
Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichlorocyclobutan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dichlorocyclobutan-1-one involves its interaction with various molecular targets. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Cyclobutanone: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
2,2-Difluorocyclobutan-1-one: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and properties.
2,2-Dibromocyclobutan-1-one: Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: 2,2-Dichlorocyclobutan-1-one is unique due to the presence of chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Numéro CAS |
63329-89-5 |
|---|---|
Formule moléculaire |
C4H4Cl2O |
Poids moléculaire |
138.98 g/mol |
Nom IUPAC |
2,2-dichlorocyclobutan-1-one |
InChI |
InChI=1S/C4H4Cl2O/c5-4(6)2-1-3(4)7/h1-2H2 |
Clé InChI |
QXUHNJCSRRDWIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

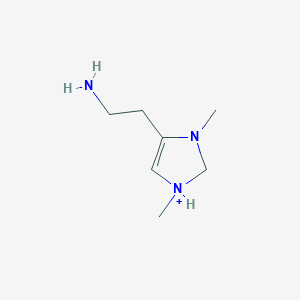
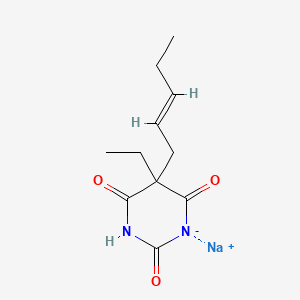
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

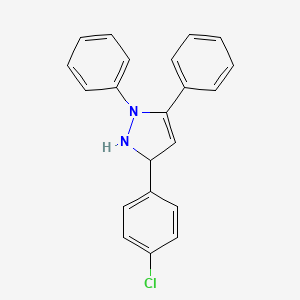
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
